N-(piperidin-4-yl)thiophene-2-sulfonamide
CAS No.:
Cat. No.: VC16220421
Molecular Formula: C9H14N2O2S2
Molecular Weight: 246.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14N2O2S2 |
|---|---|
| Molecular Weight | 246.4 g/mol |
| IUPAC Name | N-piperidin-4-ylthiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C9H14N2O2S2/c12-15(13,9-2-1-7-14-9)11-8-3-5-10-6-4-8/h1-2,7-8,10-11H,3-6H2 |
| Standard InChI Key | CPFRSJRBWYRHNW-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1NS(=O)(=O)C2=CC=CS2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
N-(piperidin-4-yl)thiophene-2-sulfonamide comprises three key components:
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A piperidine ring (CHN) providing conformational rigidity and basicity.
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A thiophene ring (CHS) contributing aromaticity and electronic diversity.
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A sulfonamide group (-SONH-) enabling hydrogen bonding and enzyme interactions.
The IUPAC name is N-piperidin-4-ylthiophene-2-sulfonamide, with the canonical SMILES string C1CNCCC1NS(=O)(=O)C2=CC=CS2.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 246.4 g/mol |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 4 (2×O from SO, 2×N) |
| LogP (Predicted) | 1.8 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a three-step sequence:
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Sulfonation of Thiophene: Thiophene-2-sulfonyl chloride is prepared via chlorosulfonation of thiophene.
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Nucleophilic Substitution: The sulfonyl chloride reacts with tert-butyl 4-aminopiperidine-1-carboxylate to form a protected intermediate.
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Deprotection: Trifluoroacetic acid (TFA) removes the tert-butoxycarbonyl (Boc) group, yielding the final product .
Process Optimization for Scale-Up
Industrial production emphasizes:
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Catalyst Selection: Palladium catalysts improve coupling efficiency.
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Solvent Systems: Dichloromethane (DCM) or tetrahydrofuran (THF) enhances reaction homogeneity.
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Yield Maximization: Adjusting stoichiometry (1:1.2 ratio of thiophene sulfonyl chloride to piperidine derivative) achieves yields >85%.
Biological Activity and Mechanism
Enzyme Inhibition
The compound exhibits dual inhibitory effects:
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HIV-1 Reverse Transcriptase (RT): The sulfonamide group forms hydrogen bonds with Val106 and Lys104 in the NNRTI-binding pocket, disrupting viral replication .
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Bacterial Dihydrofolate Reductase (DHFR): Competitive inhibition via π-π stacking with the pteridine-binding site, showing MIC values of 4–8 µg/mL against Staphylococcus aureus.
Antiviral and Antimicrobial Efficacy
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HIV-1: EC = 12 nM against wild-type strains, retaining potency (EC = 28 nM) against the K103N/Y181C double mutant .
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Antibacterial: 90% growth inhibition of Escherichia coli at 16 µg/mL.
Applications in Medicinal Chemistry
Antiviral Drug Development
As a non-nucleoside reverse transcriptase inhibitor (NNRTI), this compound overcomes drug resistance common to first-generation agents like nevirapine. Structural modifications, such as replacing the sulfonamide with dimethylphosphine oxide, reduce toxicity (CC > 100 µM in HEK293 cells) .
Antimicrobial Agents
Derivatives with halide substitutions (e.g., 5-chloro analogs) show enhanced Gram-negative activity, targeting Pseudomonas aeruginosa (MIC = 8 µg/mL).
Table 2: Comparative Activity of Analogues
| Compound | Target Enzyme | IC (nM) |
|---|---|---|
| N-(piperidin-4-yl)thiophene-2-sulfonamide | HIV-1 RT | 12 |
| 5-Chloro analogue | Bacterial DHFR | 18 |
| Phosphonate ester derivative | HIV-1 RT | 9 |
Future Directions and Challenges
Structural Optimization
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Solubility Enhancement: Incorporating polar groups (e.g., hydroxyl or morpholine) may improve aqueous solubility (>2 mg/mL target).
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Resistance Mitigation: Dual-target inhibitors combining RT and integrase inhibition could address viral mutation .
Clinical Translation
Phase I trials should assess oral bioavailability and CNS penetration, leveraging the compound’s logP (1.8) and PSA (85 Ų).
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